![molecular formula C20H30O4 B1325977 Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate CAS No. 898757-97-6](/img/structure/B1325977.png)
Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate
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Description
Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is a novel compound that has gained attention for its potential applications in various fields of research and industry. It has a molecular formula of C18H26O4 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is characterized by a linear formula of C18H26O4 . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate has a molecular weight of 306.4 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require more specific experimental data.Scientific Research Applications
1. Organic Peroxides Formation and Ring-Closure Reactions
Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is involved in the formation of organic peroxides. For instance, a study by Cubbon and Hewlett (1968) detailed the reaction of hydrogen peroxide with ethyl 4-oxovalerate (levulinate), leading to the creation of ethyl 4,4-dihydroperoxyvalerate. This peroxide can undergo novel ring-closure reactions, contributing to the understanding of organic chemistry processes (Cubbon & Hewlett, 1968).
2. Asymmetric Hydrogenation and Chiral Synthesis
In chiral synthesis, the hydrogenation of compounds like ethyl 2,4-dioxovalerate, which is closely related to ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, is critical. A study by Blandin, Carpentier, and Mortreux (1998) demonstrated that asymmetric hydrogenation of such compounds provides direct access to chiral α-hydroxy-γ-butyrolactones, which are important in various synthetic applications (Blandin, Carpentier, & Mortreux, 1998).
3. Biochemical and Pharmacological Studies
Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is also significant in biochemical and pharmacological studies. For example, the work of Bone, Sherratt, Turnbull, and Osmundsen (1982) highlighted the use of ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate in studying the inhibition of β-oxidation and its effects on plasma cholesterol and triacylglycerol levels (Bone, Sherratt, Turnbull, & Osmundsen, 1982).
4. Flavoring Agents in Animal Feed
The compound's derivatives are included in the assessment of safety and efficacy as flavorings in animal feed. A study by Westendorf (2012) concluded that compounds like ethyl 4-oxovalerate are safe for all animal species at proposed use levels when used as feed flavorings (Westendorf, 2012).
5. Synthesis of Heterocyclic Compounds
Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is involved in the synthesis of complex heterocyclic compounds. For instance, Kurihara, Uno, and Sakamoto (1980) described the reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate to produce a variety of heterocyclic structures (Kurihara, Uno, & Sakamoto, 1980).
properties
IUPAC Name |
ethyl 5-(4-heptoxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-6-7-8-16-24-18-14-12-17(13-15-18)19(21)10-9-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQIYJVQTOYNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645802 |
Source
|
Record name | Ethyl 5-[4-(heptyloxy)phenyl]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate | |
CAS RN |
898757-97-6 |
Source
|
Record name | Ethyl 4-(heptyloxy)-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-[4-(heptyloxy)phenyl]-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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